(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine
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Overview
Description
(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine typically involves the following steps:
Starting Material: The synthesis begins with 9-methyl-9H-carbazole.
Functionalization: The carbazole is functionalized at the 2-position to introduce an ethanimine group.
Hydroxylation: The ethanimine group is then hydroxylated to form the N-hydroxy derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, carbazole derivatives are often studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, compounds like this compound may be investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising for drug development.
Industry
In industry, such compounds can be used in the development of materials with specific properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine involves its interaction with molecular targets in biological systems. The N-hydroxy group may participate in hydrogen bonding or other interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its wide range of biological activities.
9-Methyl-9H-carbazole: A methylated derivative with similar properties.
N-Hydroxycarbazole: A hydroxylated derivative with potential therapeutic applications.
Uniqueness
(1E)-N-hydroxy-1-(9-methyl-9H-carbazol-2-yl)ethanimine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other carbazole derivatives.
Properties
IUPAC Name |
(NE)-N-[1-(9-methylcarbazol-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-10(16-18)11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9,18H,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAMHJJLAKTZDQ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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